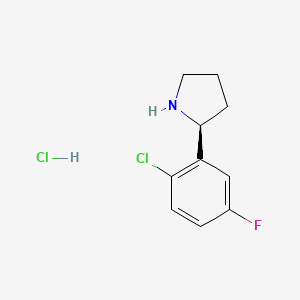

(S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride

Beschreibung

(S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chiral small molecule featuring a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group at the 2-position. Its stereochemistry (S-configuration) distinguishes it from its (R)-enantiomer, which shares the same molecular formula (C₁₀H₁₂Cl₂FN) and molar mass (236.11 g/mol) but exhibits distinct biological interactions due to spatial arrangement . The compound is typically stored under dry, sealed conditions at room temperature and requires careful handling to avoid degradation.

Eigenschaften

IUPAC Name |

(2S)-2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYAWBVYMJGXNS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro and fluorine atom on the phenyl group, which enhances its biological activity. The specific configuration and substituents contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluoro groups enhance the compound's binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or other key metabolic enzymes.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways.

Pharmacological Effects

- Anti-inflammatory Activity :

-

Antimicrobial Activity :

- Preliminary tests indicate that pyrrolidine derivatives possess antibacterial and antifungal properties. For example, certain derivatives have shown effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL .

- Cytotoxicity :

Study 1: Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of this compound analogs in carrageenan-induced paw edema models. The results indicated that these compounds significantly reduced edema compared to controls, with a notable reduction in COX-2 expression levels .

Study 2: Antimicrobial Efficacy

In another investigation, various pyrrolidine derivatives were tested for their antimicrobial activity. The results demonstrated that compounds similar to this compound effectively inhibited the growth of several pathogenic bacteria, underscoring their potential as therapeutic agents against infections .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂ClF

- Molecular Weight : 236.11 g/mol

- CAS Number : 2639622-98-1

The compound features a pyrrolidine ring substituted with a chloro and fluorophenyl group, which contributes to its biological activity.

Drug Development

(S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in multiple synthetic pathways leading to biologically active compounds.

- Antagonists for P2X7 Receptors : The compound has been utilized in the synthesis of benzamide scaffolds that act as potent antagonists against P2X7 receptors, which are implicated in inflammatory responses and neurodegenerative diseases .

- Inhibition of JAK2 Kinase : It is also involved in synthesizing inhibitors for JAK2 kinase, which plays a critical role in cell signaling pathways related to cancer and autoimmune diseases .

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.

- MDM2 Inhibition : Compounds derived from this pyrrolidine structure have shown promise as MDM2 inhibitors, which are relevant in cancer treatment due to their role in regulating p53, a tumor suppressor protein .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Synthesis of Benzamide Scaffolds

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzamide derivatives using this compound as an intermediate. These compounds demonstrated significant antagonistic activity against P2X7 receptors, suggesting their potential use in treating chronic pain and inflammatory conditions .

Case Study 2: JAK2 Kinase Inhibitors

Another study focused on the development of JAK2 inhibitors derived from this compound. The synthesized inhibitors displayed potent activity against JAK2, indicating their potential application in the treatment of myeloproliferative neoplasms and other malignancies associated with aberrant JAK signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Structural Similarities and Differences :

Physicochemical Properties :

- Solubility: Both enantiomers exhibit similar solubility profiles, requiring polar solvents (e.g., DMSO or ethanol) for stock solution preparation.

- Stability : Identical storage conditions (sealed, dry, room temperature) are recommended, but crystal packing differences may influence long-term stability .

Comparison with 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11)

Structural Differences :

- Core Ring : R11 contains a pyrazolidine ring (5-membered, saturated with two adjacent nitrogen atoms) instead of pyrrolidine (5-membered, saturated with one nitrogen) .

- Substituents : R11 has separate 2-chloro and 2-fluorophenyl groups, whereas the target compound combines these substituents on a single phenyl ring.

Comparison with (2S)-2,5-Diaminopentanamide Dihydrochloride

Structural Contrasts :

- Backbone : This compound features a linear pentanamide chain with two amine groups, lacking the aromatic phenyl and halogen substituents of the target compound .

Data Table: Key Properties of Compared Compounds

*Calculated molar mass for R11 based on molecular formula.

Research Findings and Implications

- Enantiomeric Pair : The (R)-enantiomer’s established research profile highlights the importance of stereochemistry in drug design. The (S)-form may warrant exploration for contrasting biological effects .

- Structural Analogs : Pyrazolidine derivatives like R11 demonstrate how ring system modifications influence drug-like properties, though their synthetic complexity may limit scalability .

- Safety Considerations: While the (R)-pyrrolidine compound is well-characterized, analogs like (2S)-2,5-diaminopentanamide emphasize the need for rigorous toxicological profiling .

Conclusion The (S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride’s unique stereochemistry and structural features position it as a candidate for targeted pharmacological studies. Comparative analysis with its enantiomer and heterocyclic analogs underscores the interplay between molecular structure, stability, and bioactivity, guiding future synthetic and biological investigations.

Vorbereitungsmethoden

Formation of 1-Chloro-pyrrolidine Intermediate

The synthesis begins with the preparation of 1-chloro-pyrrolidine, a key intermediate. Chlorination of pyrrolidine using thionyl chloride () or phosphorus oxychloride () under inert conditions yields this intermediate. For example:

This step typically achieves >90% conversion under reflux conditions in dichloromethane.

Elimination to 3,4-Dihydro-2H-pyrrole

Treatment of 1-chloro-pyrrolidine with a strong base like sodium methoxide () induces β-elimination, forming 3,4-dihydro-2H-pyrrole. This unsaturated intermediate is highly reactive, facilitating subsequent aryl group introduction:

Optimal conditions involve refluxing in tetrahydrofuran (THF) at 45°C for 2 hours, yielding 85–92% product.

Grignard Coupling with 2-Chloro-5-fluorobromobenzene

The critical step involves reacting 3,4-dihydro-2H-pyrrole with a Grignard reagent derived from 2-chloro-5-fluorobromobenzene. Magnesium turnings initiate the Grignard formation in anhydrous THF:

Subsequent addition of 3,4-dihydro-2H-pyrrole at 0–50°C generates the racemic 2-(2-chloro-5-fluorophenyl)pyrrolidine. The reaction is quenched with aqueous sodium hydroxide, and the product is extracted into dichloromethane. Yields range from 78% to 93%, depending on temperature and stoichiometry (Table 1).

Table 1: Grignard Reaction Optimization

| Temperature (°C) | Reaction Time (h) | Equivalents of Grignard Reagent | Yield (%) |

|---|---|---|---|

| 25 | 8 | 1.4 | 83 |

| 50 | 4 | 1.5 | 88 |

| 10 | 16 | 1.2 | 93 |

Enantiomeric Resolution via Chiral Acid Salts

Racemic Mixture Preparation

The Grignard route produces racemic 2-(2-chloro-5-fluorophenyl)pyrrolidine. To isolate the (S)-enantiomer, diastereomeric salt formation is employed. The racemic freebase is treated with a chiral resolving agent, such as L-malic acid, in a solvent system (e.g., ethanol/water):

Crystallization preferentially isolates the less soluble (S)-enantiomer salt. After filtration, the salt is neutralized with sodium hydroxide to regenerate the freebase, which is then converted to the hydrochloride salt using hydrochloric acid.

Resolution Efficiency

The choice of resolving agent profoundly impacts yield and enantiomeric excess (ee). Comparative studies show:

-

L-Malic acid : Achieves 98% ee with 65% recovery.

Asymmetric Catalytic Hydrogenation

Chiral Catalyst Design

Recent advances employ transition-metal catalysts for asymmetric hydrogenation of prochiral enamines. For example, a rhodium-(R)-BINAP complex catalyzes the hydrogenation of 2-(2-chloro-5-fluorophenyl)-1-pyrroline:

This method achieves 99% ee but requires high-pressure hydrogen (50–100 bar) and specialized equipment.

Substrate Scope and Limitations

While effective for aryl-pyrrolidines, this approach is sensitive to steric hindrance. Bulky substituents on the phenyl ring reduce catalytic efficiency, necessitating tailored ligands.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard + Resolution | 70–85 | 95–98 | High | Moderate |

| Asymmetric Hydrogenation | 80–90 | 99 | Moderate | High |

The Grignard-resolution route remains industrially favored due to scalability, whereas asymmetric hydrogenation is reserved for high-value applications requiring ultra-high ee .

Q & A

Q. What are the key synthetic routes for (S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

The synthesis often involves nucleophilic substitution or coupling reactions. For example, a related pyrrolidine derivative was synthesized via nucleophilic substitution using 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by reduction and salification steps (yield: ~13% overall) . Optimization of temperature (e.g., 50°C for solubility ), solvent choice (aqueous HCl for protonation ), and catalyst selection (e.g., chiral auxiliaries ) are critical. A comparative table of methods is provided below:

| Method | Key Steps | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Chloroethyl intermediate | 13% | |

| Acid-mediated cyclization | HCl protonation at 50°C | 52.7% |

Q. How is enantiomeric purity ensured during synthesis?

Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure counterions, are employed. For example, (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride utilized chiral building blocks to maintain stereochemistry . Polarimetry and X-ray crystallography are standard for verifying enantiopurity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for pyrrolidine ring protons at δ ~2.5–3.5 ppm ).

- HPLC-MS : Quantify impurities (e.g., genotoxic chloroethyl intermediates ).

- X-ray diffraction : Resolve crystal structure and confirm absolute configuration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations optimize transition states for substitution reactions. For example, crystal structures of fluorophenyl-pyridine analogs (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) guide steric/electronic predictions . Molecular docking studies may also assess binding affinity in biological targets.

Q. What strategies mitigate batch-to-batch variability in chiral purity?

- Process Analytical Technology (PAT) : Real-time monitoring of reaction intermediates via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Statistical optimization of parameters like pH, temperature, and solvent ratios . Contradictory data on optimal conditions (e.g., aqueous vs. organic solvents ) necessitate iterative refinement.

Q. How are genotoxic impurities controlled during large-scale synthesis?

- ICH M7 Guidelines : Limit chloroethyl intermediates (<1 ppm) using HPLC-MS .

- Scavenging agents : Additives like thiourea derivatives quench reactive impurities .

Q. What are the challenges in scaling up enantioselective synthesis?

- Chiral catalyst recovery : Immobilized catalysts (e.g., silica-supported palladium) reduce costs .

- Thermodynamic vs. kinetic control : Higher temperatures may racemize the product, requiring low-temperature crystallization .

Data Contradictions and Resolution

- Solubility vs. Yield : reports high solubility in aqueous HCl at 50°C but lower yields due to side reactions. Alternative solvents (e.g., THF/water mixtures) balance solubility and reactivity .

- Chiral Purity : Discrepancies in enantiomer stability under acidic conditions suggest pH-controlled recrystallization.

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.